molecular formula C15H12N2O3 B6233483 3-(5-ethynyl-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione CAS No. 2412439-21-3

3-(5-ethynyl-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione

Cat. No.: B6233483
CAS No.: 2412439-21-3
M. Wt: 268.27 g/mol
InChI Key: CDRKCWJENLEAFK-UHFFFAOYSA-N
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Description

3-(5-ethynyl-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione is a complex organic compound that belongs to the class of isoindolinone derivatives This compound is characterized by its unique structure, which includes an ethynyl group attached to an isoindolinone core, and a piperidine-2,6-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-ethynyl-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Isoindolinone Core: The initial step involves the formation of the isoindolinone core through a cyclization reaction. This can be achieved by reacting an appropriate aniline derivative with a suitable aldehyde under acidic conditions.

    Introduction of Ethynyl Group: The ethynyl group is introduced via a Sonogashira coupling reaction, where the isoindolinone derivative is reacted with an ethynyl halide in the presence of a palladium catalyst and a copper co-catalyst.

    Formation of Piperidine-2,6-dione Moiety: The final step involves the formation of the piperidine-2,6-dione moiety through a condensation reaction with a suitable diketone.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(5-ethynyl-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The ethynyl group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the ethynyl group, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, palladium catalysts, copper co-catalysts.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(5-ethynyl-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with applications in enzyme inhibition and protein-protein interaction studies.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 3-(5-ethynyl-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects.

    Pathways Involved: It can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-(5-iodo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione: A lenalidomide analog useful in PROTAC research.

    3-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione: Another isoindolinone derivative with similar structural features.

Uniqueness

3-(5-ethynyl-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

CAS No.

2412439-21-3

Molecular Formula

C15H12N2O3

Molecular Weight

268.27 g/mol

IUPAC Name

3-(6-ethynyl-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione

InChI

InChI=1S/C15H12N2O3/c1-2-9-3-4-11-10(7-9)8-17(15(11)20)12-5-6-13(18)16-14(12)19/h1,3-4,7,12H,5-6,8H2,(H,16,18,19)

InChI Key

CDRKCWJENLEAFK-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC2=C(C=C1)C(=O)N(C2)C3CCC(=O)NC3=O

Purity

95

Origin of Product

United States

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